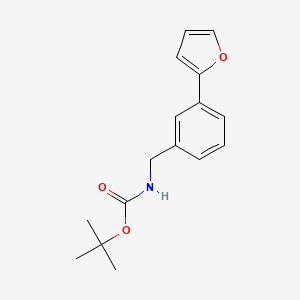

![molecular formula C20H30ClN3OS B2407420 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216685-62-9](/img/structure/B2407420.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Potentials

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Specifically, compounds within this chemical family demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF7-MDR, and HT1080) and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and various fungi (Nam et al., 2010). These findings indicate the compound's potential application in developing treatments for both cancer and infections.

Anticancer Properties

Further investigations into benzothiazole derivatives have led to the identification of compounds with potent antitumor activities. Design and synthesis efforts have yielded derivatives that show selective cytotoxicity against tumorigenic cell lines, with some demonstrating excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). This suggests a promising avenue for the development of new anticancer agents based on the structure of this compound.

Supramolecular Gelators

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. Certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the importance of specific structural features for supramolecular assembly and potential applications in material science (Yadav & Ballabh, 2020).

Design and Synthesis for EGFR Inhibition

A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, targeting the inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers. Evaluation of these compounds revealed moderate to excellent potency against cancer cell lines, with minimal toxicity towards normal cells, indicating their potential as safer, more effective cancer therapies (Zhang et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]cyclohexanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3OS.ClH/c1-3-22(4-2)14-15-23(19(24)16-10-6-5-7-11-16)20-21-17-12-8-9-13-18(17)25-20;/h8-9,12-13,16H,3-7,10-11,14-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBGLINBNCFRON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

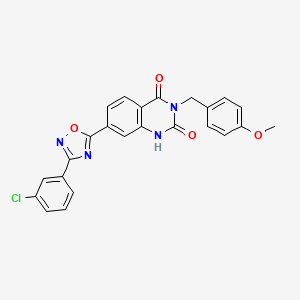

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)

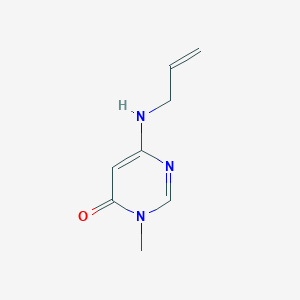

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

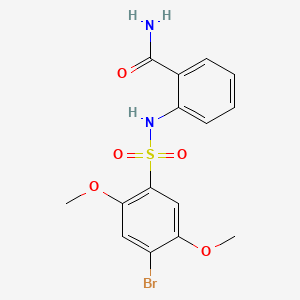

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)

![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)